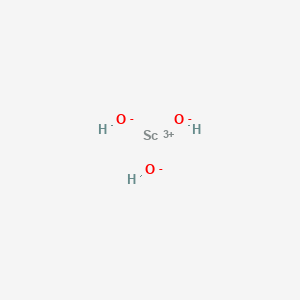
Scandium hydroxide
説明
Scandium hydroxide is an inorganic compound with the chemical formula Sc(OH)₃. It is the trivalent hydroxide of scandium and is known for its amphoteric nature, meaning it can react with both acids and bases. This compound is slightly soluble in water, and its saturated solution has a pH of approximately 7.85 .
準備方法
Synthetic Routes and Reaction Conditions: Scandium hydroxide can be synthesized by reacting scandium salts with alkali hydroxides. For example, scandium chloride (ScCl₃) can be reacted with sodium hydroxide (NaOH) to produce this compound and sodium chloride (NaCl) as a by-product: [ \text{ScCl}_3 + 3 \text{NaOH} \rightarrow \text{Sc(OH)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction and precipitation methods. Scandium is typically extracted from ores or industrial waste products, such as red mud from aluminum production. The extracted scandium is then precipitated as this compound by adjusting the pH of the solution .
Types of Reactions:
Oxidation: this compound can be oxidized to form scandium oxide (Sc₂O₃). [ 2 \text{Sc(OH)}_3 \rightarrow \text{Sc}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to scandium metal under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions with acids to form scandium salts. [ \text{Sc(OH)}_3 + 3 \text{HCl} \rightarrow \text{ScCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
- Scandium oxide (Sc₂O₃)
- Scandium chloride (ScCl₃)
- Scandium sulfate (Sc₂(SO₄)₃)
科学的研究の応用
Scandium hydroxide has a wide range of applications in scientific research and industry:
- Chemistry: Used as a precursor for the synthesis of other scandium compounds, such as scandium oxide and scandium fluoride.
- Biology: Investigated for its potential use in biological systems due to its low toxicity and unique chemical properties .
- Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
- Industry: Utilized in the production of high-strength aluminum-scandium alloys, which are used in aerospace and automotive industries .
作用機序
The mechanism of action of scandium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can modulate ribosomal function, potentially affecting protein synthesis. Additionally, its amphoteric nature allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications .
類似化合物との比較
- Yttrium hydroxide (Y(OH)₃)
- Lutetium hydroxide (Lu(OH)₃)
- Aluminum hydroxide (Al(OH)₃)
Scandium hydroxide’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its counterparts.
特性
IUPAC Name |
scandium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWUWOODZHKKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-34-9 | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



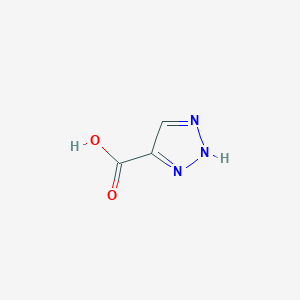
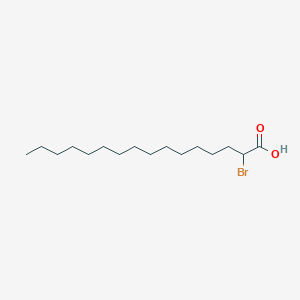
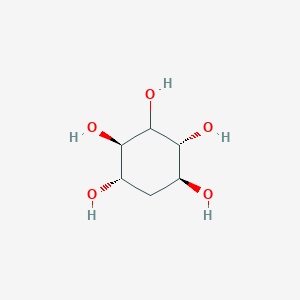

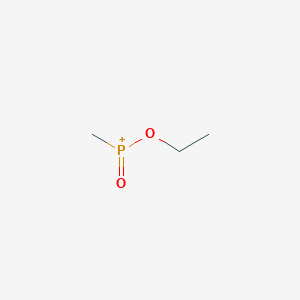

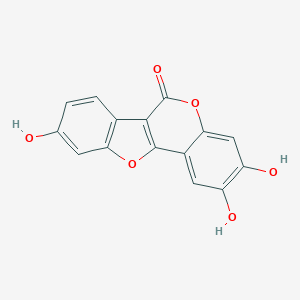




![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

